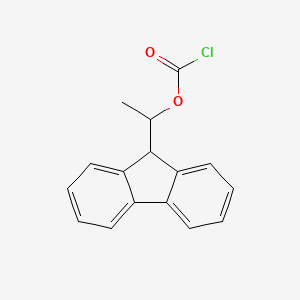

(+)-1-(9-Fluorenyl)ethyl chloroformate

Overview

Description

Chloroformates, such as Ethyl Chloroformate and Methyl Chloroformate, are typically colorless to yellowish liquids with a pungent odor . They are used as intermediates in numerous applications .

Molecular Structure Analysis

The molecular structure of a chloroformate generally consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and an R group . The R group varies depending on the specific chloroformate.Chemical Reactions Analysis

Chloroformates are known to hydrolyze in the presence of water . They can also react with amines to form carbamates .Physical And Chemical Properties Analysis

Chloroformates are typically colorless to yellowish liquids with a pungent odor . They hydrolyze in the presence of water .Scientific Research Applications

Enantiomer Separation : (+)-FLEC is used for the separation of enantiomers of α-hydroxy acids by reversed-phase liquid chromatography. It was initially introduced for the separation of α-amino acid enantiomers and later extended to α-hydroxy acids. This process is regulated by the pH of the mobile phase, and separation can typically be achieved within about 30 minutes (Fransson & Ragnarsson, 1998).

Chiral Derivatizing Agent : Over the past 30 years, (+)-FLEC has been used as a chiral derivatizing agent in various analytical applications, particularly for a wide range of endogenous, pharmaceutical, and environmentally relevant molecules. It is used in labeling and subsequent chiral separation of diastereomers using liquid chromatography (LC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) techniques (Moldovan et al., 2017).

Amino Acid Determination : A new reagent, 2-(9-anthryl)ethyl chloroformate (AEOC), which replaces the chromophore in (+)-FLEC, has been introduced for higher sensitivity in amino acid determination. This demonstrates the adaptability and influence of (+)-FLEC in developing new methods for sensitive analysis (Engström et al., 1995).

Purity Determination : A method for determining the enantiomeric purity of the chiral reagent (+)-FLEC itself has been developed. This method involves reacting the reagent with glycine and separating it by capillary electrophoresis using β- or γ-cyclodextrin as chiral selectors (Engström et al., 1995).

Forensic Applications : (+)-FLEC has been employed in forensic science for the indirect chiral separation of methamphetamine samples by liquid chromatography with fluorescence detection. This method also applies to the determination of ephedrine and pseudoephedrine, providing valuable information about the method of synthesis and purity of the product (Chen et al., 1994).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-1-(9-Fluorenyl)ethyl chloroformate | |

CAS RN |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)